![molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8](/img/structure/B1417572.png)
3-Nitro-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core with a nitro group at the 3-position and a tetrahydro configuration, making it a versatile scaffold for the development of biologically active molecules.
Applications De Recherche Scientifique
Pharmacological Applications
1.1. Inhibition of Bruton’s Tyrosine Kinase (BTK)
One of the most significant applications of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is its function as a BTK inhibitor. BTK plays a crucial role in B-cell receptor signaling pathways, which are vital for B-cell development and function. Compounds targeting BTK are being investigated for their potential in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other lymphomas. The inhibition of BTK leads to the disruption of B-cell signaling and has been shown to reduce tumor growth in preclinical studies .
1.2. Hepatitis B Virus (HBV) Core Protein Allosteric Modulators
Recent studies have identified derivatives of tetrahydropyrazolo[1,5-a]pyrimidine as promising candidates for HBV core protein allosteric modulators (CpAMs). These compounds exhibit the ability to inhibit various nucleos(t)ide-resistant HBV variants effectively. The lead compound demonstrated significant inhibition of HBV DNA viral load in animal models, indicating potential therapeutic applications in managing chronic HBV infections .
3.1. Clinical Trials
Clinical trials have explored the efficacy of BTK inhibitors derived from this compound class in treating various hematological cancers. For instance, early-phase trials have demonstrated promising results for patients with relapsed or refractory CLL .
3.2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of tetrahydropyrazolo[1,5-a]pyrimidines. Variations in the substituents on the nitrogen atoms and the position of the nitro group have been systematically analyzed to enhance potency and selectivity against BTK .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitropyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the desired tetrahydropyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed
Mécanisme D'action
The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an adenine mimetic, binding to ATP-binding sites of proteins and influencing their activity . This interaction can modulate various biological processes, making it a valuable compound in drug discovery and development.
Comparaison Avec Des Composés Similaires
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Lacks the nitro group, which affects its reactivity and biological activity.
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Formed by the reduction of the nitro group, exhibiting different chemical properties.
Pyrazolo[1,5-a]pyrimidine: The fully aromatic version, which has distinct electronic and steric characteristics.
The presence of the nitro group in 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine imparts unique reactivity and potential biological activity, distinguishing it from its analogs.
Activité Biologique
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Molecular Formula : C6H8N4O2
- Molecular Weight : 168.16 g/mol
- Purity : Typically 97% .
The primary biological activity of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is attributed to its interaction with various biological targets:
- Bruton’s Tyrosine Kinase (BTK) : This compound acts as an inhibitor of BTK, which plays a critical role in B-cell receptor signaling pathways. The inhibition of BTK disrupts B-cell development and differentiation .
- Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cellular signaling and metabolism. Its nitro group is believed to enhance its reactivity with nucleophiles in biological systems .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. The compound has been tested against several cancer cell lines with promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
A549 (lung cancer) | 10.0 | Inhibition of proliferation |
These activities suggest that the compound may interfere with cell cycle progression and induce programmed cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate inhibition |
Escherichia coli | 16 µg/mL | Significant inhibition |
Candida albicans | 64 µg/mL | Weak inhibition |
These findings indicate potential applications in treating infections caused by resistant strains .
Case Studies
-
In Vivo Studies on Tumor Models :
A study investigated the effects of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in mouse models bearing human tumor xenografts. The compound was administered at varying doses over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups . -
Synergistic Effects with Other Agents :
Research has demonstrated that when combined with standard chemotherapeutic agents like cisplatin, this compound enhances the overall efficacy against resistant cancer cell lines. This synergistic effect is attributed to the compound's ability to modulate drug resistance pathways .
Propriétés
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYKSXYBFPTTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.